N-(4-fluorobenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2S/c15-10-3-1-9(2-4-10)7-16-12(19)11-8-17-14-18(13(11)20)5-6-21-14/h1-4,8H,5-7H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZQKOQADSSOGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is then formed by reacting the thiazole intermediate with suitable reagents such as amidines or guanidines.
Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group is introduced through nucleophilic substitution reactions using 4-fluorobenzyl halides.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the 4-fluorobenzyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives, including N-(4-fluorobenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide. The compound has been evaluated against various cancer cell lines to assess its antiproliferative effects.
Case Study:
In a study assessing the antiproliferative activity of thiazolo[3,2-a]pyrimidine derivatives, N-(4-fluorobenzyl)-5-oxo showed significant inhibition against several cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer). The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers and decreased cell viability in treated cultures .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Its efficacy has been tested against various bacterial strains, demonstrating broad-spectrum antibacterial activity.
Research Findings:
In comparative studies with standard antibiotics like Ciprofloxacin, N-(4-fluorobenzyl)-5-oxo displayed comparable or superior antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that this compound could be a viable candidate for further development as an antibacterial agent .
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader family of thiazolo[3,2-a]pyrimidine derivatives, which vary in substituents at the pyrimidine and benzyl positions. Below is a detailed comparison with key analogs, focusing on structural variations, synthesis, and inferred pharmacological implications.
Substituent Analysis and Pharmacokinetic Implications
Hydrogen Bonding and Crystallography
The thiazolo[3,2-a]pyrimidine core facilitates hydrogen bonding via its carbonyl and amine groups, which can influence crystal packing and solubility. For example:
- Fluorine’s role : The 4-fluoro substituent may engage in weak C–H···F interactions, altering crystallization patterns compared to bromo or chloro analogs .
Biological Activity
N-(4-fluorobenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest due to its potential biological activities, particularly in antibacterial and anti-inflammatory applications. This article synthesizes current research findings, highlighting its biological activity through various studies and data analyses.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆FN₃O₂S |
| Molecular Weight | 333.4 g/mol |
| CAS Number | 946346-42-5 |
Synthesis and Structural Analysis
The synthesis of this compound involves multi-step procedures that include cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and X-ray diffraction have confirmed the structural integrity of the synthesized compound .
Antibacterial Activity
Research indicates that derivatives of thiazolo[3,2-a]pyrimidine compounds exhibit notable antibacterial properties. In comparative studies, certain derivatives demonstrated significant inhibition against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) reported at levels comparable to established antibiotics like ciprofloxacin .
The most potent derivative from related studies showed an MIC of 50 µg/mL against M. smegmatis, indicating a promising avenue for further exploration in treating bacterial infections .
Anti-inflammatory Activity
In vitro studies have also evaluated the anti-inflammatory potential of compounds similar to this compound. Notably, compounds derived from thiazolo-pyrimidines exhibited significant inhibition of COX-2 activity, which is critical in inflammatory pathways. The IC₅₀ values for these compounds were reported to be around 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .
Case Studies and Research Findings
Several studies have documented the biological activity of thiazolo-pyrimidine derivatives:
- Antibacterial Efficacy : A study evaluated multiple derivatives against various bacterial strains and found that those with electron-withdrawing groups on the phenyl ring significantly enhanced antibacterial activity .
- Inhibition of Enzymatic Activity : Compounds were tested for their ability to inhibit human acetylcholinesterase (hAChE), showing over 70% inhibition at concentrations around 10 µM, suggesting potential applications in neurodegenerative disease treatments .
- Anti-inflammatory Mechanisms : In vivo models demonstrated that certain thiazolo-pyrimidine derivatives reduced inflammation markers significantly more than traditional NSAIDs in carrageenan-induced models .
Q & A
Q. What are the optimal synthetic routes for N-(4-fluorobenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The compound can be synthesized via a multi-step condensation reaction. A typical approach involves:
- Core formation : Reacting a thiazolopyrimidine precursor (e.g., 5-phenyl-6-methyl-2-thioxo-tetrahydro-pyrimidine) with chloroacetic acid and a fluorinated benzaldehyde derivative (e.g., 4-fluorobenzylaldehyde) in a 1:1 mixture of glacial acetic acid and acetic anhydride under reflux (8–10 hours) .
- Catalyst optimization : Sodium acetate (1.5 g per 0.01 mol substrate) is used to drive the reaction to completion .
- Purification : Recrystallization from ethyl acetate/ethanol (3:2) yields pale crystals with ~78% purity .
Key parameters : Temperature (427–428 K), solvent polarity, and stoichiometric ratios of the fluorinated benzyl group influence yield .
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves the thiazolo[3,2-a]pyrimidine core. For example, monoclinic crystals (space group P2₁/n) with unit cell parameters a = 9.323 Å, b = 10.170 Å, c = 21.862 Å, and β = 96.33° confirm the Z-configuration of the fluorobenzylidene substituent .
- Spectroscopy :
- Software : SHELXL refines hydrogen atom positions using a riding model (Uiso = 1.2–1.5Ueq) .
Advanced Research Questions
Q. What strategies are effective in analyzing hydrogen-bonding interactions and crystal packing of this compound?
Methodological Answer:
- Graph set analysis : Identify C—H···O/N interactions (e.g., bifurcated hydrogen bonds with d(D···A) = 2.5–3.2 Å) to map supramolecular assemblies .
- Crystal packing : The 4-fluorobenzyl group creates dihedral angles >80° with the thiazolopyrimidine ring, reducing π-π stacking and favoring van der Waals interactions .
- Impact on properties : Stronger H-bond networks correlate with higher melting points and solubility profiles .
Q. What computational approaches are suitable for studying the electronic properties and potential bioactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For analogs, HOMO energies near −6.5 eV suggest nucleophilic attack susceptibility .
- Molecular docking : Screen against targets like β3-adrenergic receptors (pharmacophore: fluorobenzyl + carboxamide) using AutoDock Vina. Score binding affinities (ΔG < −7 kcal/mol) to prioritize in vitro testing .
- MD simulations : Assess stability of ligand-protein complexes (RMSD < 2 Å over 100 ns) .
Q. How can researchers resolve discrepancies in biological activity data across studies involving this compound?
Methodological Answer:
- Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation time, DMSO concentration ≤0.1%) .
- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities >2% may skew IC50 values .
- Meta-analysis : Compare logP and pKa values to correlate structural variations (e.g., 4-fluoro vs. 2-fluoro substitution) with activity trends .
Q. What methodologies are recommended for investigating the stability and degradation pathways of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
